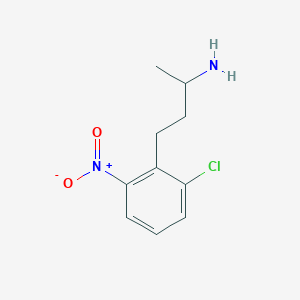4-(2-Chloro-6-nitrophenyl)butan-2-amine
CAS No.:
Cat. No.: VC18230538
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13ClN2O2 |
|---|---|
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 4-(2-chloro-6-nitrophenyl)butan-2-amine |
| Standard InChI | InChI=1S/C10H13ClN2O2/c1-7(12)5-6-8-9(11)3-2-4-10(8)13(14)15/h2-4,7H,5-6,12H2,1H3 |
| Standard InChI Key | LRBKYSBJJCNZDC-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])N |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
The compound’s backbone consists of a benzene ring with two electron-withdrawing substituents: a chlorine atom at position 2 and a nitro group (-NO₂) at position 6. The 4-position is linked to a butan-2-amine chain (-CH₂CH(NH₂)CH₂-), introducing both basicity and conformational flexibility. This combination creates a polarizable system with distinct electronic effects:
-
Nitro group: Strong electron-withdrawing via resonance, activating the ring toward electrophilic substitution at meta positions .
-
Chlorine atom: Moderately electron-withdrawing via inductive effects but ortho/para-directing in electrophilic reactions.
-
Butan-2-amine: Provides a nucleophilic site and potential for hydrogen bonding or coordination chemistry.
Table 1: Comparative Structural Data for 4-(2-Chloro-6-Nitrophenyl)Butan-2-Amine and Analogues
The replacement of the hydroxyl group in the analog with an amine group increases basicity and alters solubility profiles, favoring polar aprotic solvents .
Reactivity and Mechanistic Behavior
Nucleophilic Displacement Reactions
Studies on 2-chloro-4-nitrophenyl benzoates reveal that nitro and chloro substituents significantly influence reaction kinetics :
-
Nitro groups increase electrophilicity at the carbonyl carbon, accelerating aminolysis. For example, reactions with hydrazine exhibit rate constants 33–71 times higher than with glycylglycine, attributed to the α-effect (enhanced nucleophilicity from adjacent lone pairs) .
-
Chlorine substituents induce steric hindrance, altering transition-state stabilization. In Hammett plots, electron-donating groups (EDGs) on the benzoyl moiety cause negative deviations due to resonance stabilization of the ground state .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume